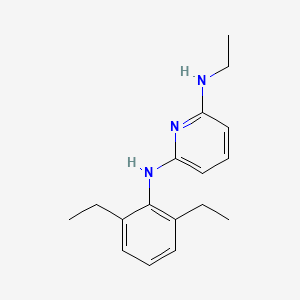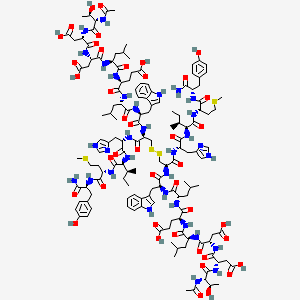
FZD7 antagonist 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
FZD7 antagonist 1 is a compound that targets the Frizzled family receptor 7 (FZD7), a key receptor in the Wnt/β-catenin signaling pathway. This pathway is crucial for cell proliferation, differentiation, and migration, and its dysregulation is often associated with cancer progression . This compound has shown potential in inhibiting the Wnt/β-catenin signaling, making it a promising candidate for cancer therapy .
Preparation Methods
The synthesis of FZD7 antagonist 1 involves the chemical synthesis of peptides that target the FZD7 receptor. The synthetic route typically includes the following steps:
Peptide Synthesis: The peptides are synthesized using solid-phase peptide synthesis (SPPS) techniques. This involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin.
Purification: The synthesized peptides are purified using high-performance liquid chromatography (HPLC) to achieve a purity of over 95%.
Characterization: The purified peptides are characterized using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm their structure and purity.
Chemical Reactions Analysis
FZD7 antagonist 1 undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Disulfide Bond Formation: The peptides in this compound form disulfide bonds, which are crucial for their stability and activity.
Scientific Research Applications
FZD7 antagonist 1 has several scientific research applications, including:
Cancer Therapy: The compound has shown potential in inhibiting the growth and proliferation of cancer cells by targeting the Wnt/β-catenin signaling pathway.
Stem Cell Research: This compound is used in stem cell research to study the role of the Wnt/β-catenin signaling pathway in stem cell maintenance and differentiation.
Drug Development: The compound is being explored as a potential drug candidate for the treatment of cancers and other diseases associated with dysregulated Wnt signaling.
Mechanism of Action
FZD7 antagonist 1 exerts its effects by targeting the FZD7 receptor, a key component of the Wnt/β-catenin signaling pathway. By binding to the FZD7 receptor, the compound inhibits the interaction between Wnt ligands and the receptor, thereby blocking the activation of the Wnt/β-catenin signaling pathway . This inhibition leads to reduced cell proliferation, migration, and invasion, making it a promising therapeutic agent for cancer treatment .
Comparison with Similar Compounds
FZD7 antagonist 1 is unique in its high affinity and specificity for the FZD7 receptor. Similar compounds include:
dFz7-21: An analogue of this compound that also targets the FZD7 receptor and inhibits Wnt3a signaling.
These compounds share similar mechanisms of action but differ in their chemical structures and specific binding affinities .
Properties
Molecular Formula |
C142H202N32O42S4 |
|---|---|
Molecular Weight |
3157.6 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-acetamido-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2R)-3-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-acetamido-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-oxopropyl]disulfanyl]-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C142H202N32O42S4/c1-19-71(11)115(139(213)155-91(41-43-217-17)123(197)157-93(119(143)193)49-77-29-33-83(179)34-30-77)173-135(209)101(53-81-61-145-65-149-81)165-137(211)107(171-129(203)99(51-79-59-147-87-27-23-21-25-85(79)87)163-127(201)97(47-69(7)8)159-121(195)89(37-39-109(181)182)153-125(199)95(45-67(3)4)161-131(205)103(55-111(185)186)167-133(207)105(57-113(189)190)169-141(215)117(73(13)175)151-75(15)177)63-219-220-64-108(138(212)166-102(54-82-62-146-66-150-82)136(210)174-116(72(12)20-2)140(214)156-92(42-44-218-18)124(198)158-94(120(144)194)50-78-31-35-84(180)36-32-78)172-130(204)100(52-80-60-148-88-28-24-22-26-86(80)88)164-128(202)98(48-70(9)10)160-122(196)90(38-40-110(183)184)154-126(200)96(46-68(5)6)162-132(206)104(56-112(187)188)168-134(208)106(58-114(191)192)170-142(216)118(74(14)176)152-76(16)178/h21-36,59-62,65-74,89-108,115-118,147-148,175-176,179-180H,19-20,37-58,63-64H2,1-18H3,(H2,143,193)(H2,144,194)(H,145,149)(H,146,150)(H,151,177)(H,152,178)(H,153,199)(H,154,200)(H,155,213)(H,156,214)(H,157,197)(H,158,198)(H,159,195)(H,160,196)(H,161,205)(H,162,206)(H,163,201)(H,164,202)(H,165,211)(H,166,212)(H,167,207)(H,168,208)(H,169,215)(H,170,216)(H,171,203)(H,172,204)(H,173,209)(H,174,210)(H,181,182)(H,183,184)(H,185,186)(H,187,188)(H,189,190)(H,191,192)/t71-,72-,73+,74+,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,115-,116-,117-,118-/m0/s1 |
InChI Key |
YLYJVGXDVMNHOS-QBBXOKEKSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)[C@H](CC2=CNC=N2)NC(=O)[C@H](CSSC[C@@H](C(=O)N[C@@H](CC3=CNC=N3)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)N)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)C)NC(=O)[C@H](CC7=CNC8=CC=CC=C87)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)C |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCSC)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CC2=CNC=N2)NC(=O)C(CSSCC(C(=O)NC(CC3=CNC=N3)C(=O)NC(C(C)CC)C(=O)NC(CCSC)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)N)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C)NC(=O)C(CC7=CNC8=CC=CC=C87)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


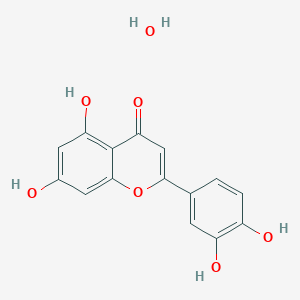
![1-Methyl-4-[[1-(2-phenylethyl)tetrazol-5-yl]-pyridin-3-ylmethyl]piperazine](/img/structure/B12379790.png)
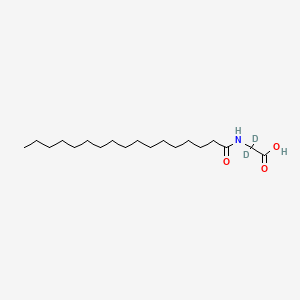
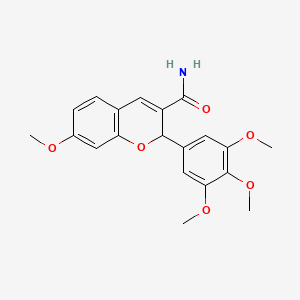
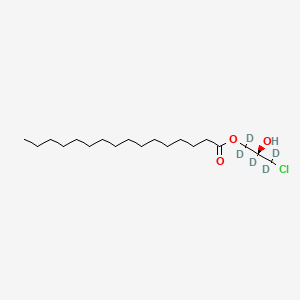
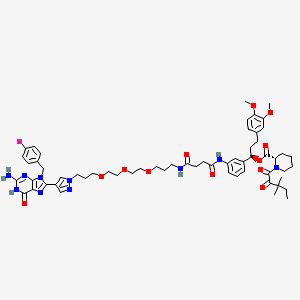
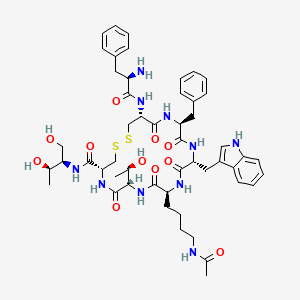
![N-[4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexyl]-4-[(7-ethyl-7-hydroxy-5-methyl-6-oxo-8-propan-2-ylpteridin-2-yl)amino]-3-methoxybenzamide](/img/structure/B12379854.png)
![2-[(1R,8R,9R)-1-methyl-2-methylidene-9-propan-2-yl-5-azatricyclo[5.4.0.03,8]undecan-5-yl]ethanol](/img/structure/B12379862.png)

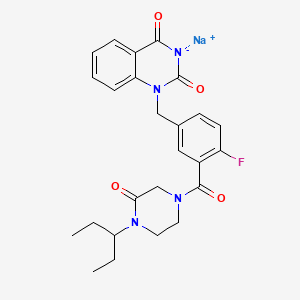
![2-[[1,1,2,2-tetradeuterio-2-(1-hydroxybutan-2-ylamino)ethyl]amino]butan-1-ol;dihydrochloride](/img/structure/B12379888.png)
![N-{3-[2-(Cyclopropylamino)quinazolin-6-Yl]-4-Methylphenyl}-3-(Trifluoromethyl)benzamide](/img/structure/B12379895.png)
